Hydroxyectoine

Catalog No.
S647161
CAS No.
165542-15-4
M.F
C6H10N2O3
M. Wt
158.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyectoine

CAS Number

165542-15-4

Product Name

Hydroxyectoine

IUPAC Name

(5S,6S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

InChI

InChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11)/t4-,5-/m0/s1

InChI Key

KIIBBJKLKFTNQO-WHFBIAKZSA-N

SMILES

CC1=NCC(C(N1)C(=O)O)O

Synonyms

(4S,5S)-5-Hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid; THP(A)

Canonical SMILES

CC1=NCC(C(N1)C(=O)O)O

Isomeric SMILES

CC1=NC[C@@H]([C@H](N1)C(=O)O)O

Biotechnology and Microbiology

Industrial Production

Food/Agricultural Industry

Cosmetic Manufacturing

Biologics and Therapeutic Agent Preparation

Wastewater Treatment

Protein Protectant

Membrane Modulator

DNA Protectant

Cryoprotective Agent

Dermatoprotectant

Overcoming Respiratory and Hypersensitivity Diseases

Hydroxyectoine is a naturally occurring compound classified as an extremolyte, primarily synthesized by certain halophilic microorganisms. It is a hydroxylated derivative of ectoine, featuring a hydroxyl group at the 5-position. Hydroxyectoine plays a crucial role in cellular protection against environmental stresses, such as high salinity and temperature fluctuations. This compound exhibits superior glass-forming properties compared to its precursor, ectoine, which enhances its efficacy as a stabilizing agent for biomolecules under stress conditions .

Hydroxyectoine functions as a stress protectant by stabilizing proteins, enzymes, and cell membranes under extreme conditions. It achieves this by forming hydrogen bonds with water molecules, creating a protective hydration layer around biomolecules and preventing denaturation caused by heat, salt, or desiccation [, ].

Current research suggests hydroxyectoine is non-toxic and non-irritating []. However, more studies are needed to definitively assess its safety profile.

Looking Forward

Hydroxyectoine's ability to protect biomolecules under stress has garnered interest in various fields. Researchers are exploring its potential applications in:

  • Cosmetics: Hydroxyectoine might help protect skin cells from UV radiation and environmental damage [].
  • Medicine: Its potential to stabilize enzymes and proteins could be beneficial in treating various diseases [].
  • Food Science: Hydroxyectoine might extend the shelf life of food products by protecting proteins and enzymes during processing and storage [].

The synthesis of hydroxyectoine involves a specific enzymatic reaction catalyzed by ectoine hydroxylase. This enzyme facilitates the hydroxylation of ectoine at the 5-position through a regio- and stereospecific mechanism, utilizing molecular oxygen and 2-oxoglutarate as substrates. The reaction can be summarized as follows:

  • Ectoine Hydroxylation:
    Ectoine+O2+2 oxoglutarateEctDHydroxyectoine+Succinate+CO2\text{Ectoine}+\text{O}_2+\text{2 oxoglutarate}\xrightarrow{\text{EctD}}\text{Hydroxyectoine}+\text{Succinate}+\text{CO}_2

This transformation is crucial for the organism's adaptation to osmotic stress and contributes to the accumulation of hydroxyectoine in response to environmental challenges .

Hydroxyectoine exhibits significant biological activities, primarily functioning as a protectant against osmotic and thermal stress. Its glass-forming properties allow it to stabilize proteins and cellular structures during desiccation, enhancing cell viability under extreme conditions. Studies have demonstrated that hydroxyectoine can protect enzymes from denaturation and improve the stability of biomolecules during freeze-thaw cycles . Additionally, hydroxyectoine has been shown to mitigate oxidative stress by scavenging free radicals, further contributing to its protective role in microbial cells .

Hydroxyectoine can be synthesized through microbial fermentation processes or chemical methods. The primary biosynthetic route involves:

  • Microbial Fermentation:
    • Halophilic bacteria such as Chromohalobacter salexigens produce hydroxyectoine through the enzymatic conversion of ectoine.
    • Optimal production conditions often include high salinity and temperature variations, which trigger the expression of ectoine hydroxylase genes.
  • Chemical Synthesis:
    • Hydroxyectoine can also be synthesized chemically through hydroxylation reactions involving ectoine as a starting material, although this method is less common due to lower yields compared to microbial processes .

Hydroxyectoine has diverse applications across various fields:

  • Cosmetics: Used as an ingredient in skin care products for its moisturizing and protective properties against environmental stressors.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its ability to stabilize proteins and enzymes.
  • Food Industry: Explored as a natural preservative due to its protective effects on biomolecules.
  • Biotechnology: Utilized in "anhydrobiotic engineering" to enhance the survival of microorganisms under desiccation conditions .

Research has highlighted hydroxyectoine's interactions with various biomolecules, particularly proteins and nucleic acids. Its ability to form hydrogen bonds enhances the stability of protein structures under stress conditions. Studies using techniques such as Fourier-transform infrared spectroscopy have shown that hydroxyectoine can effectively immobilize proteins within a glassy matrix, thereby preserving their functional integrity during extreme environmental challenges .

Additionally, hydroxyectoine's role in modulating the activity of stress-responsive genes has been investigated, revealing its potential influence on cellular signaling pathways related to stress responses .

Hydroxyectoine shares similarities with several other compatible solutes, but its unique structural features confer distinct properties:

CompoundStructureUnique Features
EctoineC₇H₁₄N₂O₂Precursor of hydroxyectoine; less effective in stabilizing proteins under stress.
TrehaloseC₁₂H₂₂O₁₁Disaccharide; excellent for protecting cells from desiccation but not as effective at high temperatures.
SucroseC₁₂H₂₂O₁₁Common sugar; used for energy but lacks specific protective properties against heat and osmotic stress.
BetaineC₅H₁₁NO₂Amino acid derivative; protects against osmotic stress but does not possess glass-forming properties like hydroxyectoine.

Hydroxyectoine's superior glass-forming ability and protective functions set it apart from these compounds, making it particularly valuable in biotechnology and cosmetics .

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

158.06914219 g/mol

Monoisotopic Mass

158.06914219 g/mol

Heavy Atom Count

11

UNII

CIJ7YN252E

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

165542-15-4

Wikipedia

Hydroxyectoin

Dates

Modify: 2023-08-15

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